potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Overview
Description
Potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is part of the pyrazole family, which is highly valued in organic synthesis due to its versatile framework and significant biological activities. Pyrazoles have been extensively studied for their roles in various sectors, including medicine and agriculture .
Preparation Methods
The synthesis of potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or photoredox reactions. One common method includes the use of a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Industrial production methods may utilize resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 to enhance the reaction efficiency and eco-friendliness .
Chemical Reactions Analysis
Potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include transition-metal catalysts, photoredox conditions, and one-pot multicomponent processes. Major products formed from these reactions vary depending on the specific reagents and conditions used but often include substituted pyrazoles and other heterocyclic compounds .
Scientific Research Applications
Potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential as an anticancer and antidiabetic agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate: This compound has a trifluoromethyl group, which may enhance its biological activity and stability.
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: This compound has a methyl group instead of a potassium ion, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
potassium;4-hydroxy-1-phenylpyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.K/c13-8-6-12(11-9(8)10(14)15)7-4-2-1-3-5-7;/h1-6,13H,(H,14,15);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXCRCXTORQMOQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)[O-])O.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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